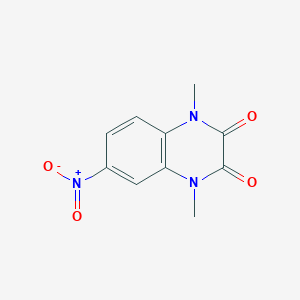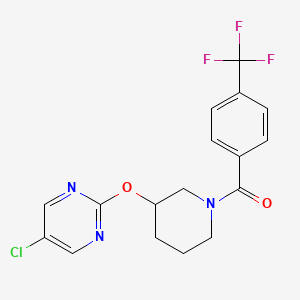![molecular formula C20H23N3O5S2 B2420191 (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-33-7](/img/structure/B2420191.png)
(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, nitrogen, and sulfur. Benzothiazoles are often used in organic chemistry for the synthesis of various chemicals and have applications in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. The benzothiazole ring system is aromatic, meaning it has a stable, ring-shaped cloud of delocalized electrons. The methoxy groups (-OCH3) are electron-donating, which can influence the reactivity of the molecule. The sulfamoyl group (-SO2NH2) and the amide group (-CONH2) are polar, which could impact the compound’s solubility and reactivity .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the benzothiazole ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions. The methoxy groups could potentially be demethylated under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, size, and the presence of various functional groups would influence properties like solubility, melting point, boiling point, and reactivity .
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy
The compound shows promising properties as a photosensitizer in photodynamic therapy, particularly due to its high singlet oxygen quantum yield. This feature is crucial for Type II photodynamic therapy mechanisms, making the compound a potential candidate for cancer treatment in this field (Pişkin, Canpolat, & Öztürk, 2020).
Heterocyclic Compound Synthesis
The compound is involved in the synthesis of novel heterocyclic compounds, such as benzodifuranyl, thiazolopyrimidines, and oxadiazepines. These derivatives have been investigated for their anti-inflammatory and analgesic properties, showing potential in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Several studies have documented the compound's involvement in the synthesis of thiazole derivatives, which exhibit antimicrobial properties. Particularly, derivatives with electron-donating groups like hydroxyl, amino, and methoxy showed substantial antimicrobial activity (Chawla, 2016).
Antifungal Effects
The compound has been used in synthesizing derivatives that demonstrate antifungal activity. Specifically, certain derivatives showed effectiveness against fungi like Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Gelation Behavior and Crystal Engineering
The compound plays a role in the synthesis of N-(thiazol-2-yl) benzamide derivatives, which have been investigated for their gelation behavior. This research provides insights into the role of methyl functionality and non-covalent interactions like S⋯O in gelation, contributing to the field of crystal engineering and supramolecular chemistry (Yadav & Ballabh, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-22(2)30(25,26)16-8-5-14(6-9-16)19(24)21-20-23(11-12-27-3)17-10-7-15(28-4)13-18(17)29-20/h5-10,13H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDZKCNYIKXJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

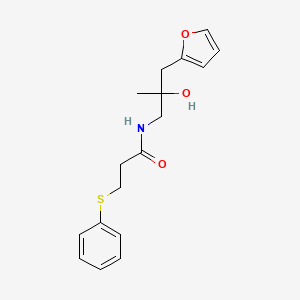
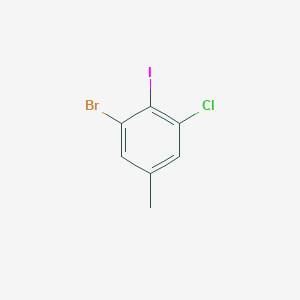
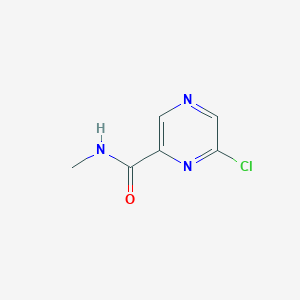
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2420112.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2420114.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2420115.png)
amine](/img/structure/B2420120.png)
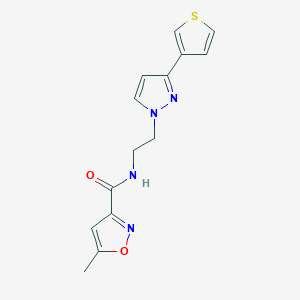
![Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate](/img/structure/B2420122.png)


